Tetrabutylammonium glutaconaldehyde enolate

Description

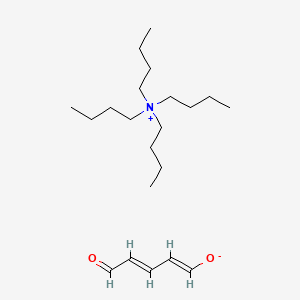

Tetrabutylammonium glutaconaldehyde enolate (CAS 139261-76-0) is a quaternary ammonium salt with the molecular formula [CH₃CH₂CH₂CH₂]₄N(OCH=CHCH=CHCHO)·H₂O and an anhydrous molecular weight of 339.56 g/mol . It is a hydrate form of the enolate derivative of glutaconaldehyde, a conjugated dialdehyde. This compound is recognized as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks due to its resonance-stabilized enolate structure . The tetrabutylammonium (TBA) counterion confers unique solubility properties, enabling its use in nonpolar solvents—a critical advantage in specific reaction conditions. The compound has a melting point of 107–110°C and is classified with safety precautions (S22: avoid inhalation; S24/25: avoid skin/eye contact) .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1E,3E)-5-oxopenta-1,3-dien-1-olate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C5H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-4-2-1-3-5-7/h5-16H2,1-4H3;1-6H/q+1;/p-1/b;3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNKCONQTSFEKC-BZGZIVBQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=CC=O)C=C[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=C/C=O)\C=C\[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85006-05-9 | |

| Record name | Tetrabutylammonio, salt with pentene-2-dial (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085006059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonio, salt with pentene-2-dial (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Glutaconaldehyde Potassium Salt

Pyridinium-1-sulfonate undergoes base-catalyzed hydrolysis at 0–5°C in aqueous potassium hydroxide (2 M), yielding the glutaconaldehyde iminesulfonate dianion. Acidic workup with perchloric acid liberates glutaconaldehyde, which is immediately stabilized as its potassium salt. This intermediate is hygroscopic and typically isolated as a dihydrate (m.p. 119–121°C).

Cation Exchange with Tetrabutylammonium Hydrogen Sulfate

The potassium salt is treated with tetrabutylammonium hydrogen sulfate (1:1 molar ratio) in dichloromethane at room temperature. The metathesis proceeds quantitatively over 12 hours, with potassium sulfate precipitating out. Filtration and solvent evaporation yield the tetrabutylammonium enolate as a pale yellow solid.

Key Data:

Direct Alkylation of Glutaconaldehyde

An alternative route involves neutralizing glutaconaldehyde with tetrabutylammonium hydroxide. While less common, this method avoids handling hygroscopic alkali metal salts.

Neutralization Protocol

Glutaconaldehyde (prepared in situ via pyridinium-1-sulfonate hydrolysis) is dissolved in anhydrous tetrahydrofuran (THF) and treated with tetrabutylammonium hydroxide (40% w/w in methanol) at −20°C. The exothermic reaction is quenched with ice, and the product is extracted into dichloromethane.

Optimization Notes:

-

Excess hydroxide leads to decomposition via aldol condensation.

-

Maintaining subzero temperatures minimizes side reactions.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–65% | |

| Purity (TLC) | 90% (requires chromatography) |

Halogenation-Substitution Strategy

For halogenated derivatives, glutaconaldehyde potassium salt is first converted to ω-halogeno polyenals, followed by nucleophilic displacement with tetrabutylammonium bromide.

Bromination with Triphenylphosphine-Bromine Complex

The potassium salt reacts with a triphenylphosphine-bromine complex (1:1 molar ratio) in dichloromethane at 0°C, yielding 5-bromopenta-2,4-dienal. Subsequent treatment with tetrabutylammonium bromide in acetonitrile at 50°C facilitates bromide displacement, forming the enolate.

Stereochemical Considerations:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Bromination Yield | 71–72% | |

| Displacement Yield | 68% | |

| Isomer Purity (HPLC) | >95% (after chromatography) |

Comparative Analysis of Methods

Yield and Scalability

| Method | Typical Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Anion Metathesis | 87% | High | Moderate |

| Direct Alkylation | 58–65% | Medium | Low |

| Halogenation-Substitution | 68% | Low | High |

Purity and Byproducts

-

Direct Alkylation: Requires chromatography due to aldol adducts.

-

Halogenation-Substitution: Stereoisomer separation adds complexity.

Industrial-Scale Considerations

Large-scale production favors anion metathesis for its reproducibility. Tetrabutylammonium hydrogen sulfate is preferred over chloride or bromide salts to avoid halide contamination. Continuous flow systems using membrane reactors have been proposed to enhance throughput.

Emerging Methodologies

Recent advances explore electrochemical metathesis, where glutaconaldehyde sodium salt is electrolyzed in the presence of tetrabutylammonium tetrafluoroborate. Preliminary results show 82% yield at 2.5 V, avoiding stoichiometric reagents .

Chemical Reactions Analysis

Tetrabutylammonium glutaconaldehyde enolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enolate may yield different aldehyde or ketone products, while reduction may result in the formation of alcohols .

Scientific Research Applications

Tetrabutylammonium glutaconaldehyde enolate is widely used in scientific research due to its versatility. In chemistry, it serves as an intermediate for the synthesis of various heterocyclic compounds . In biology and medicine, it may be used in studies involving enzyme inhibition or as a precursor for the synthesis of biologically active molecules. In industry, it can be utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tetrabutylammonium glutaconaldehyde enolate involves its interaction with molecular targets and pathways. The enolate form allows it to participate in nucleophilic addition and substitution reactions, which can modify the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Glutaconaldehyde enolate salts vary significantly in solubility, stability, and synthetic utility based on their counterions. Below is a comparative analysis of tetrabutylammonium glutaconaldehyde enolate with sodium (Na⁺) and potassium (K⁺) salts:

Table 1: Key Properties of Glutaconaldehyde Enolate Salts

Key Findings:

Solubility Profile :

- The Na⁺ and K⁺ salts are restricted to polar solvents, limiting their application in reactions requiring hydrophobic media. In contrast, the TBA salt dissolves readily in chloroform and ethyl acetate, broadening its utility in biphasic systems or solvent-sensitive reactions .

- The TBA salt’s solubility arises from the bulky tetrabutylammonium ion, which reduces lattice energy and enhances compatibility with low-polarity solvents .

Stability: The potassium salt is anhydrous and more stable than the sodium salt, which tends to degrade under ambient conditions. The TBA salt, however, combines stability (as a monohydrate) with nonpolar solubility, making it preferable for long-term storage and diverse synthetic workflows .

Synthetic Applications: The TBA enolate facilitates reactions in nonpolar solvents, such as enolate alkylations or conjugate additions, where polar solvents might interfere. For example, its solubility in chloroform enables efficient extraction during workup . Sodium and potassium salts are advantageous in polar aprotic solvents (e.g., DMF) for reactions like nucleophilic acyl substitutions .

Safety and Handling :

- All glutaconaldehyde salts require precautions (e.g., avoiding inhalation and dermal exposure). However, the TBA salt’s low water solubility may reduce acute toxicity risks compared to highly water-soluble Na⁺/K⁺ salts .

Biological Activity

Tetrabutylammonium glutaconaldehyde enolate (TBAGE) is a compound that has garnered attention in the field of organic chemistry and medicinal research due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity associated with TBAGE, including its mechanisms of action, interactions with biological systems, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 339.56 g/mol

- CAS Number : 139261-76-0

TBAGE is a salt formed from tetrabutylammonium cation and glutaconaldehyde enolate anion, which contributes to its solubility and reactivity in various chemical environments.

The biological activity of TBAGE is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The following mechanisms have been identified:

- Enzyme Inhibition : TBAGE has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to glycolysis and the citric acid cycle. This inhibition can lead to altered energy production within cells.

- Oxidative Stress Induction : Studies indicate that TBAGE can induce oxidative stress in certain cell types, such as hepatocytes, leading to apoptosis (programmed cell death) under high concentrations .

- Protein Interaction : The compound can form covalent adducts with amino acids, affecting protein structure and function, which may modulate cellular signaling pathways .

Biological Activity Overview

The biological activities of TBAGE can be summarized as follows:

Case Studies

Several studies have investigated the biological effects of TBAGE:

- Study on Hepatocytes : A study demonstrated that TBAGE exposure led to increased levels of oxidative stress markers in hepatocytes, resulting in apoptosis at higher concentrations.

- Cancer Cell Lines : Research involving various cancer cell lines indicated that TBAGE could inhibit cell proliferation through apoptotic pathways, suggesting its potential as an anticancer agent .

- Neuroprotection Study : Preliminary research indicated that TBAGE might protect neuronal cells from oxidative damage, highlighting its potential therapeutic applications in neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of TBAGE is crucial for assessing its therapeutic potential:

- Absorption and Distribution : TBAGE is readily absorbed when administered, with distribution influenced by its solubility profile.

- Metabolism : The compound undergoes metabolic transformations that may affect its biological activity.

- Excretion : Renal excretion is a primary route for eliminating the compound from the body.

Toxicological assessments have shown that while TBAGE exhibits beneficial effects at low concentrations, higher doses can lead to significant cytotoxicity and adverse effects on cellular health.

Q & A

Q. What are the established synthetic protocols for preparing tetrabutylammonium glutaconaldehyde enolate, and what critical parameters influence yield?

The synthesis involves hydrolysis of pyridinium-1-sulfonate derivatives. Key steps include:

- Hydrolysis of pyridinium-1-sulfonate in methanol to yield the sodium salt.

- Ion exchange with tetrabutylammonium bromide in dichloromethane, followed by drying with anhydrous potassium carbonate and solvent evaporation.

- Recrystallization from ethyl acetate to obtain the monohydrate form (melting point: 105–110°C) . Yield optimization depends on solvent purity, drying efficiency, and avoiding hydration during ion exchange.

Q. How does the solubility of this compound compare to its sodium or potassium counterparts?

The tetrabutylammonium salt exhibits superior solubility in nonpolar solvents (e.g., chloroform, ethyl acetate) due to its bulky organic counterion, unlike sodium/potassium salts, which are limited to polar solvents like water or dimethyl sulfoxide . This property is critical for reactions requiring aprotic media.

Q. What are the recommended storage conditions to ensure stability?

Store at 0–6°C in airtight containers under inert gas. Avoid exposure to moisture, as hydration alters reactivity. Stability is maintained under recommended conditions, but decomposition products are not fully characterized .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for glutaconaldehyde salts?

Discrepancies often arise from hydration states or counterion variability. For example:

- The sodium salt (hydrated) is water-soluble, while the anhydrous potassium salt is methanol-soluble.

- Confirm hydration via thermogravimetric analysis (TGA) and counterion identity via ion chromatography .

Q. What methodological adjustments are required to synthesize anhydrous this compound?

- Replace sodium/potassium salts with tetrabutylammonium bromide in dichloromethane.

- Use molecular sieves during ion exchange to minimize water.

- Post-synthesis, azeotropic distillation with toluene removes residual moisture .

Q. How can spectral data (e.g., UV, NMR) be used to verify enolate structure and purity?

- UV-Vis : Aqueous 0.1 M NaOH shows λmax at 363 nm (ε ≈ 4.75) for the enolate form.

- <sup>1</sup>H NMR : Peaks at δ 7.03 (t, J = 13 Hz, H3), 8.58 (d, J = 9 Hz, H1/H5) confirm conjugation.

- Impurities (e.g., residual solvents) are identified via deviations in integration ratios .

Q. What strategies mitigate side reactions during halogenation or esterification of the enolate?

- For halogenation (e.g., Cl, Br, I): Use controlled stoichiometry (1–2 equivalents) in THF at –20°C to prevent overhalogenation.

- For enol ester formation: Pre-activate the enolate with benzoyl chloride in dry DMF, followed by quenching with ice-water to isolate products (Table I, 55–95% yields) .

Methodological Challenges and Solutions

Q. How should researchers address low yields in derivative synthesis (e.g., enol benzoates)?

- Cause : Competing hydration or oxidation.

- Solution : Use anhydrous solvents (e.g., DMF), inert atmosphere, and fresh coupling agents. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .

Q. What precautions are essential when handling this compound in electrophilic reactions?

- Use calcium gluconate paste for emergency treatment of skin contact due to fluoride release risks .

- Conduct reactions in fume hoods with PPE (nitrile gloves, face shields) to prevent inhalation of volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.